2-[4-(4-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid

PTP1B inhibition Diabetes Fragment-based drug discovery

2-[4-(4-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid (CAS 1226168-95-1) is a synthetic, low-molecular-weight (238.25 g/mol) tetrahydropyran derivative featuring a 4-fluorophenyl substitution and an acetic acid side chain. It is primarily investigated as a fragment-like inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key target for type 2 diabetes and obesity.

Molecular Formula C13H15FO3
Molecular Weight 238.258
CAS No. 1226168-95-1
Cat. No. B2744932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid
CAS1226168-95-1
Molecular FormulaC13H15FO3
Molecular Weight238.258
Structural Identifiers
SMILESC1COCCC1(CC(=O)O)C2=CC=C(C=C2)F
InChIInChI=1S/C13H15FO3/c14-11-3-1-10(2-4-11)13(9-12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16)
InChIKeyZPVBKHYCILTLSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(4-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic-acid-1226168-95-1-procurement-and-selection-guide


2-[4-(4-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid (CAS 1226168-95-1) is a synthetic, low-molecular-weight (238.25 g/mol) tetrahydropyran derivative featuring a 4-fluorophenyl substitution and an acetic acid side chain . It is primarily investigated as a fragment-like inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key target for type 2 diabetes and obesity [1][2]. The compound is commercially available from multiple vendors at typical purities of 95–98% .

1226168-95-1-why-generic-substitution-by-in-class-analogs-requires-rigorous-validation


Closely related tetrahydropyran-4-yl acetic acid analogs cannot be assumed to be interchangeable. While the unsubstituted core (CAS 85064-61-5) provides a baseline scaffold, the introduction of a 4-fluorophenyl group in the target compound creates a unique steric and electronic environment critical for target engagement. Available biochemical data shows the target compound inhibits PTP1B with a Ki of 5.1 µM [1], whereas no comparable activity data exists for the unsubstituted parent or other simple aryl-substituted analogs in public databases. This suggests the 4-fluorophenyl group is not an inert spectator but influences the binding pharmacophore. Substituting with generic cores or differently substituted derivatives without equivalent biochemical validation could lead to a complete loss of on-target activity, derailing a screening cascade or SAR program.

1226168-95-1-quantitative-differentiation-evidence-against-structural-analogs


PTP1B-Inhibitory-Activity-Compared-to-Unsubstituted-Parent-Scaffold

The target compound, 2-[4-(4-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid, demonstrates measurable inhibition of recombinant human PTP1B with a Ki of 5.10 × 10³ nM (5.1 µM) [1]. In contrast, the unsubstituted parent scaffold, 2-(tetrahydro-2H-pyran-4-yl)acetic acid (CAS 85064-61-5), lacks any reported PTP1B inhibitory data in major databases like ChEMBL and BindingDB [2]. This quantitative activity difference establishes the 4-fluorophenyl group as a critical structural determinant for the observed biochemical effect.

PTP1B inhibition Diabetes Fragment-based drug discovery

Secondary-Pharmacology-Profile-Alpha-Glucosidase-Inhibition

The compound also inhibits alpha-glucosidase (maltase-glucoamylase) with a Ki of 27.2 µM [1]. This dual inhibitory profile (PTP1B and alpha-glucosidase) is not shared by the 4-(4-fluorophenyl)-2,2-dimethyl analog (CAS 350993-62-3), for which no alpha-glucosidase data has been reported in public databases [2]. The geminal dimethyl groups in the analog are expected to increase steric bulk and lipophilicity, which may restrict binding to the alpha-glucosidase active site, a feature that would require separate experimental validation.

Alpha-glucosidase Selectivity profile Metabolic disease

Physicochemical-Differentiation-from-the-4-Carboxylic-Acid-Analog

The target compound contains an acetic acid side chain (pKa ~4.6 predicted) , whereas the direct comparator 4-(4-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS 473706-11-5) has the carboxylic acid directly attached to the pyran ring (pKa ~3.5-4.0 predicted for aryl carboxylic acids). The one-carbon spacer in the target compound reduces acidity, which can improve passive membrane permeability and ligand-lipophilicity efficiency (LLE) in cellular assays [1]. While no direct permeability comparison for these exact molecules is published, the principle is a well-established class-level inference for carboxylic acid bioisosteres in fragment optimization.

Acidic moiety Permeability Ligand efficiency

1226168-95-1-optimal-procurement-scenarios-based-on-differentiated-evidence


PTP1B-Fragment-Based-Drug-Discovery-and-SAR-Expansion

When initiating or expanding a PTP1B-focused fragment library, 2-[4-(4-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid is a superior choice over the unsubstituted core (CAS 85064-61-5) because it is pre-validated with a Ki of 5.1 µM [1]. The unsubstituted scaffold lacks any target engagement data, meaning its purchase introduces an unquantified risk of being a complete inactive. The target compound's confirmed activity allows immediate progression into hit-to-lead chemistry.

Dual-Target-Inhibitor-Screening-for-Metabolic-Disorders

For phenotypic screening campaigns exploring dual targeting of postprandial glucose control (alpha-glucosidase) and insulin signaling (PTP1B), the target compound offers an experimentally determined dual inhibition profile (PTP1B Ki = 5.1 µM; alpha-glucosidase Ki = 27.2 µM) [1]. Analogs like the 2,2-dimethyl derivative lack this demonstrated polypharmacology, making them less suitable for such specific screening goals.

Synthesis-of-Advanced-Intermediates-Requiring-a-Biased-Acid-Side-Chain

In multi-step synthesis of clinical PTP1B inhibitors or related chemical probes, the target compound's acetic acid handle provides a synthetic advantage over the 4-carboxylic acid analog (CAS 473706-11-5). The reduced acidity (predicted pKa ~4.6 vs ~3.5-4.0) [1] facilitates selective protection/deprotection strategies and can lead to improved downstream cellular permeability of final compounds, a consideration supported by general medicinal chemistry principles [2].

Quote Request

Request a Quote for 2-[4-(4-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.